molecular formula C14H22O2 B2391905 4-(1-adamantyl)butanoic Acid CAS No. 6240-17-1

4-(1-adamantyl)butanoic Acid

Cat. No.: B2391905
CAS No.: 6240-17-1
M. Wt: 222.328
InChI Key: UMVGUIRJTRHXGQ-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)butanoic acid is an organic compound featuring an adamantane moiety attached to a butanoic acid chain Adamantane, a polycyclic hydrocarbon, is known for its rigid, diamond-like structure, which imparts unique chemical and physical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-adamantyl)butanoic acid typically involves the alkylation of adamantane derivatives followed by carboxylation. One common method includes the reaction of 1-adamantyl bromide with butyric acid in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Adamantyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield primary alcohols.

    Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated or nitrated adamantane derivatives.

Scientific Research Applications

4-(1-Adamantyl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-adamantyl)butanoic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and interaction with membrane-bound proteins. This interaction can modulate various cellular processes, including signal transduction and enzyme activity. Additionally, the carboxylic acid group can form hydrogen bonds with target molecules, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 1-Adamantylacetic acid
  • 1-Adamantylpropanoic acid
  • 1-Adamantylmethanol

Comparison: 4-(1-Adamantyl)butanoic acid is unique due to its specific structural features, including the length of the butanoic acid chain and the position of the adamantane moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(1-adamantyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c15-13(16)2-1-3-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVGUIRJTRHXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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